Cas no 21358-25-8 ((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol)

(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core with a mercapto group at the 5-position and a phenyl-substituted hydroxymethyl moiety at the 3-position. This structure imparts reactivity useful in medicinal chemistry and materials science, particularly as a building block for synthesizing pharmacologically active molecules or metal-chelating ligands. The presence of both thiol and hydroxyl groups enhances its versatility in nucleophilic and coordination chemistry. Its stability under standard conditions makes it suitable for further functionalization, while the aromatic components contribute to potential π-π stacking interactions. This compound is valuable in research applications requiring precise molecular modifications.
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol structure
21358-25-8 structure
Product name:(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
CAS No:21358-25-8
MF:C15H13N3OS
Molecular Weight:283.348
MDL:MFCD01427457
CID:3083130
PubChem ID:2916282

(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol 化学的及び物理的性質

名前と識別子

    • (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
    • H35350
    • LS-08775
    • phenyl(4-phenyl-5-sulfanyl(1,2,4-triazol-3-yl))methan-1-ol
    • 3-[hydroxy(phenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
    • 2,4-Dihydro-5-(hydroxyphenylmethyl)-4-phenyl-3H-1,2,4-triazole-3-thione
    • CCG-26037
    • SCHEMBL5432296
    • AKOS001732118
    • Oprea1_245634
    • DTXSID401152173
    • Oprea1_457248
    • STK414881
    • SR-01000535807-1
    • AF-872/30552026
    • MFCD01427457
    • EU-0019498
    • Oprea1_730575
    • SR-01000535807
    • AB00121603-01
    • (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
    • 4H-1,2,4-triazole-3-methanol, 5-mercapto-alpha,4-diphenyl-
    • ALBB-026004
    • phenyl(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol
    • AKOS016347521
    • CS-0328325
    • 21358-25-8
    • MDL: MFCD01427457
    • インチ: InChI=1S/C15H13N3OS/c19-13(11-7-3-1-4-8-11)14-16-17-15(20)18(14)12-9-5-2-6-10-12/h1-10,13,19H,(H,17,20)
    • InChIKey: FLFNFBNMROZZDL-UHFFFAOYSA-N
    • SMILES: OC(C1=NN=C(S)N1C2=CC=CC=C2)C3=CC=CC=C3

計算された属性

  • 精确分子量: 283.078
  • 同位素质量: 283.078
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 387
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 80Ų

(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB415672-5g
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol; .
21358-25-8
5g
€445.00 2025-03-19
TRC
M132705-1000mg
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
21358-25-8
1g
$ 390.00 2022-06-04
TRC
M132705-2000mg
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
21358-25-8
2g
$ 615.00 2022-06-04
abcr
AB415672-500mg
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol; .
21358-25-8
500mg
€173.00 2025-03-19
A2B Chem LLC
AI44938-25g
(5-Mercapto-4-phenyl-4h-1,2,4-triazol-3-yl)(phenyl)methanol
21358-25-8 >95%
25g
$1516.00 2024-04-20
A2B Chem LLC
AI44938-500mg
(5-Mercapto-4-phenyl-4h-1,2,4-triazol-3-yl)(phenyl)methanol
21358-25-8 >95%
500mg
$384.00 2024-04-20
abcr
AB415672-1 g
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
21358-25-8
1g
€197.30 2023-04-24
abcr
AB415672-10g
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol; .
21358-25-8
10g
€749.00 2025-03-19
A2B Chem LLC
AI44938-1g
(5-Mercapto-4-phenyl-4h-1,2,4-triazol-3-yl)(phenyl)methanol
21358-25-8 >95%
1g
$405.00 2024-04-20
abcr
AB415672-1g
(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol; .
21358-25-8
1g
€197.00 2025-03-19

(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol 関連文献

(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanolに関する追加情報

Compound CAS No. 21358-25-8: (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol

The compound with CAS number 21358-25-8, known as (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a triazole ring system with a mercapto group and a phenylmethanol moiety. The combination of these functional groups imparts versatile chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the realm of coordination chemistry and supramolecular assembly. The presence of the mercapto group (-SH) in the triazole ring allows for strong interactions with metal ions, enabling the formation of stable metallo-supramolecular structures. These structures have been explored for their potential use in catalysis, sensing, and drug delivery systems.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The synthesis begins with the preparation of the triazole core, followed by the introduction of the mercapto group and the phenylmethanol substituent. The reaction conditions are carefully optimized to ensure high yield and purity of the final product. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis pathway.

One of the most promising applications of this compound lies in its use as a building block for constructing two-dimensional (2D) materials. By leveraging its ability to coordinate with metal ions such as copper or zinc, researchers have successfully assembled layered structures that exhibit exceptional mechanical and electronic properties. These materials have potential applications in flexible electronics, energy storage devices, and wearable sensors.

Moreover, this compound has shown remarkable biocompatibility and stability under physiological conditions. These properties make it an attractive candidate for biomedical applications, such as drug delivery vehicles or contrast agents for imaging techniques like MRI or fluorescence imaging. Preliminary studies have demonstrated its ability to encapsulate hydrophobic drugs efficiently while maintaining controlled release profiles.

In addition to its practical applications, this compound serves as an excellent model system for studying intermolecular interactions and self-assembling behaviors at the molecular level. By varying substituents on the triazole ring or modifying the phenylmethanol group, chemists can systematically investigate how structural changes influence the physical and chemical properties of the resulting materials.

Recent research has also explored the use of this compound in click chemistry reactions due to its reactivity with azides or alkynes under copper-catalyzed conditions. This opens up new avenues for constructing complex molecular architectures with high precision and scalability.

In summary, CAS No. 21358-25-8 represents a versatile and multifunctional compound that continues to inspire innovative research across various scientific disciplines. Its unique structure enables diverse applications ranging from material science to biomedicine, while ongoing studies promise even more exciting discoveries in the future.

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Amadis Chemical Company Limited
(CAS:21358-25-8)(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
A911549
Purity:99%
はかる:5g
Price ($):317.0